Product packaging for Clearfil Ray Posterior(Cat. No.:CAS No. 150825-41-5)

Clearfil Ray Posterior

Cat. No.: B1175098
CAS No.: 150825-41-5
Attention: For research use only. Not for human or veterinary use.
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Description

Clearfil Ray Posterior is a light-curing, radiopaque composite resin developed for posterior dental restorations. Clinical research has demonstrated its suitability for Class I and Class II cavity restorations, showing reliable performance in terms of color match, marginal adaptation, and surface texture over a 24-month period . A separate 3-year clinical study further confirmed its exceptional wear resistance and reported no post-operative sensitivity in restorations, underscoring its clinical reliability . The value of this compound for research lies in its role as a benchmark material in comparative studies of dental composites. Its documented long-term performance provides a reference point for evaluating the mechanical properties, wear resistance, and biocompatibility of newer restorative materials. Like similar resin-based composites, its system includes a bonding agent and is part of a restorative protocol involving tooth etching and adhesive application . Modern successors to this product, such as the Clearfil Majesty line, continue this legacy and are characterized by extremely high filler loadings achieved through proprietary surface coating technologies, which contribute to low polymerization shrinkage, high mechanical strength, and superior wear resistance closely matching human enamel . Researchers are directed to consult the specific product's Instructions for Use (IFU) and Safety Data Sheets (SDS) for detailed handling and compositional information. This product is strictly For Research Use Only.

Properties

CAS No.

150825-41-5

Molecular Formula

C9H6Cl2N2O

Synonyms

Clearfil Ray Posterior

Origin of Product

United States

Molecular Architecture and Formulation Science of Clearfil Ray Posterior

Resin Matrix Chemistry and Monomer Systems

The organic matrix of a dental composite is a critical determinant of its physical and chemical properties. austinpublishinggroup.com In "Clearfil Ray Posterior," the resin matrix is composed of a carefully balanced system of methacrylate (B99206) monomers, co-monomers, photoinitiators, and stabilizers. ontosight.ai This combination is designed to achieve a high degree of polymerization, low shrinkage, and excellent biocompatibility. semanticscholar.org

Primary Methacrylate Monomers: Chemical Identity and Functionality

Bisphenol A Diglycidylmethacrylate (Bis-GMA): A cornerstone of many dental composites, Bis-GMA is known for its high molecular weight and rigid bisphenol A core, which contribute to the strength and low polymerization shrinkage of the final restoration. nih.govwikipedia.org Its high viscosity, however, necessitates the inclusion of diluent monomers to improve handling. scielo.org.mx

Triethylene Glycol Dimethacrylate (TEGDMA): This monomer serves as a diluent, reducing the viscosity of the resin mixture to facilitate the incorporation of a high filler load and improve clinical handling. ontosight.aichemicalbook.com While it enhances workability and polymerization kinetics, its inclusion can also increase water sorption and polymerization shrinkage. semanticscholar.orgallenpress.com

Hydrophobic Aromatic Dimethacrylate: The formulation of "this compound" also includes hydrophobic aromatic dimethacrylates. nih.gov These monomers are designed to reduce water uptake, thereby improving the long-term stability and color fastness of the restoration. nih.gov The specific identity of this monomer in "this compound" is often proprietary.

Co-Monomers and Cross-linking Agents: Molecular Design Principles

The combination of different monomers in "this compound" is a deliberate application of molecular design principles to achieve a synergistic effect. The co-monomers, such as TEGDMA, are not merely diluents but also act as cross-linking agents. Their smaller, more flexible molecules can polymerize with the larger Bis-GMA monomers, creating a densely cross-linked three-dimensional network. ontosight.aichemicalbook.com This network structure is crucial for the material's strength, stiffness, and resistance to degradation. nih.gov

Photoinitiator Systems: Chemical Mechanisms of Radical Generation

The polymerization of "this compound" is initiated by a light-curing system. This system typically revolves around a photoinitiator that absorbs light energy and generates free radicals, which in turn propagate the polymerization chain reaction. revisedental.com

dl-Camphorquinone (CQ): "this compound" utilizes dl-Camphorquinone as a primary photoinitiator. mdpi.com CQ is a diketone that absorbs blue light in the 400-500 nm wavelength range. researchgate.net Upon light absorption, CQ is excited to a triplet state. In the presence of a co-initiator, typically a tertiary amine, an electron transfer occurs, generating free radicals that initiate the polymerization of the methacrylate monomers. researchgate.netmedicaljournalssweden.se

Stabilizers and Inhibitors: Chemical Role in Polymerization Control and Shelf-Life

To ensure a desirable shelf-life and prevent premature polymerization, stabilizers and inhibitors are incorporated into the resin matrix. revisedental.comnih.gov These chemicals, often hindered phenols like butylated hydroxytoluene (BHT), act as radical scavengers. mdpi.com They effectively terminate any free radicals that may be generated due to ambient light or heat during storage, thus preserving the unpolymerized state of the composite until it is intentionally cured by the dental practitioner. mdpi.com

Inorganic Filler Phase Characterization

The inorganic filler phase is a major component of "this compound," contributing significantly to its mechanical properties, wear resistance, and radiopacity. supplydoc.comhenryschein.com.au The material is described as a nano-superfilled composite, indicating a high filler loading with particles of various sizes. dentalcity.comskydentalsupply.com

Filler Composition: Types and Chemistry of Inorganic Fillers

"this compound" contains a proprietary blend of inorganic fillers, including nano-sized alumina (B75360), glass-ceramic components, and silica (B1680970) fillers. supplydoc.comdentalcity.com This hybrid approach to filler technology allows for a high packing density, which is essential for achieving the desired strength and durability for posterior restorations. henryschein.com.au

Nano-sized Alumina (Al₂O₃): Alumina is a ceramic material known for its high strength, hardness, and wear resistance. nih.govrevmaterialeplastice.ro The incorporation of nano-sized alumina particles enhances the mechanical properties of the composite. bohrium.comsamaterials.comresearchgate.net

Glass-Ceramic Components: Glass-ceramic fillers are used to improve the aesthetic properties of the composite, such as translucency and opalescence, while also contributing to its strength. chula.ac.thchula.ac.thmdpi.comresearchgate.net These fillers are often radiopaque, allowing the restoration to be visible on dental X-rays. google.com

Silica Filler (SiO₂): Silica is a common filler in dental composites, available in various particle sizes. pocketdentistry.comnih.govnih.gov It contributes to the reinforcement of the resin matrix and helps to control the material's viscosity and handling characteristics. mdpi.com

Filler Morphology and Particle Size Distribution: Nanofiller and Microfiller Components

The physical and mechanical properties of a dental composite are fundamentally dictated by its filler system. "this compound" incorporates a hybrid filler system, which means it utilizes a blend of different particle sizes to optimize its performance. This hybrid approach allows for a high filler load, which enhances strength, while the smaller particles help to improve surface smoothness and polishability.

The inorganic filler components in "this compound" are a combination of Quartz, Colloidal Silica, and Barium Glass. slideshare.net The Barium Glass component renders the material radiopaque, allowing it to be visible on dental X-rays, which is crucial for diagnosing recurrent caries at the restoration margins.

Table 1: Filler System of this compound

Filler Characteristic Description Source(s)
Composite Type Densified Compact-Filled Hybrid journals.co.zaslideshare.net
Filler Components Quartz, Colloidal Silica, Barium Glass slideshare.net
Particle Size Distribution 1.0 - 2.4 µm (primary) with colloidal silica (nano-scale) slideshare.net

Surface Treatment of Fillers: Silanization Chemistry and Interfacial Coupling Agents

To create a cohesive and durable composite material, the inorganic filler particles must be chemically bonded to the organic resin matrix. This is achieved through the use of an interfacial coupling agent, a process known as silanization. For "this compound," like other Kuraray products, this involves treating the surface of the quartz and glass filler particles with a silane (B1218182) coupling agent. kuraraynoritake.euclinicalresearchdental.com

While the exact proprietary details for pre-treating the fillers within "this compound" are not publicly disclosed, the technology can be understood from related Kuraray products like "CLEARFIL CERAMIC PRIMER." These primers utilize bifunctional molecules that act as bridges between the inorganic filler and the polymer matrix. The principal ingredients in these agents include organofunctional silanes such as 3-Methacryloxypropyl trimethoxysilane (B1233946) (MPS) and adhesive phosphate (B84403) monomers like 10-Methacryloyloxydecyl dihydrogen phosphate (MDP) . kuraraydental.com

Filler Loading: Quantification and Impact on Material Properties

Filler loading refers to the total amount of inorganic filler relative to the organic resin matrix, and it is a primary determinant of a composite's mechanical characteristics. It is typically expressed as a percentage of weight (wt%) or volume (vol%). For "this compound," the filler loading is precisely quantified as:

86% by weight (wt%) slideshare.net

71% by volume (vol%) slideshare.net

A high filler content is directly correlated with improved material properties. Specifically, the high loading in "this compound" contributes to:

Increased Mechanical Strength: Higher filler content leads to enhanced compressive strength and hardness, which are essential for restorations in stress-bearing posterior areas. slideshare.net

Improved Wear Resistance: Fillers are significantly harder and more wear-resistant than the resin matrix. A high concentration of filler particles protects the resin from abrasive wear during mastication.

Lower Coefficient of Thermal Expansion: A higher filler load brings the material's coefficient of thermal expansion closer to that of natural tooth structure, reducing stress caused by temperature changes in the mouth.

Table 2: Filler Loading of this compound

Measurement Value Impact Source(s)
Filler by Weight 86% High strength and wear resistance slideshare.net
Filler by Volume 71% Reduced polymerization shrinkage, lower thermal expansion slideshare.net

Ancillary Components and Additives: Chemical Roles

Beyond the primary resin monomers and inorganic fillers, "this compound" contains several other chemical components in smaller quantities that play crucial roles in its function, stability, and aesthetics.

The resin matrix itself is formulated from a combination of Bisphenol A-glycidyl methacrylate (Bis-GMA) and Triethylene glycol dimethacrylate (TEGDMA) . slideshare.netontosight.ai Bis-GMA is a high molecular weight monomer that provides strength and low shrinkage, but its high viscosity requires the addition of a lower viscosity diluent like TEGDMA to achieve suitable handling characteristics for clinical placement.

Other essential ancillary components include:

Polymerization Initiator System: As a light-cured composite, "this compound" contains a photoinitiator system. ontosight.aiontosight.ai This system typically consists of a photoinitiator, such as Camphorquinone (B77051) (CQ) , which absorbs blue light (in the 450-500 nm wavelength range) and an amine accelerator (a co-initiator), such as a tertiary amine. When exposed to the curing light, the camphorquinone becomes excited and reacts with the amine to produce free radicals, which initiate the polymerization chain reaction of the methacrylate monomers, hardening the composite.

Inhibitors: To ensure adequate working time under ambient light and to prevent spontaneous polymerization during storage, inhibitors such as Butylated hydroxytoluene (BHT) are added to the resin matrix. These molecules act as free-radical scavengers, providing shelf stability.

Pigments: Metal oxides are incorporated in minute amounts to provide the various shades needed to match the natural color of teeth, ensuring an aesthetic outcome.

Radiopacifiers: As mentioned, the Barium Glass fillers serve the dual purpose of reinforcement and radiopacity. slideshare.net

Polymerization Kinetics and Network Formation in Clearfil Ray Posterior

Light-Activated Polymerization Processes

The hardening of "Clearfil Ray Posterior" is initiated by exposure to visible light, which triggers a cascade of chemical reactions. This light-activated polymerization is a meticulously controlled process that dictates the final properties of the restorative material.

Light Absorption and Initiator Excitation Mechanisms

The polymerization of "this compound," like most light-cured dental composites, relies on a photoinitiator system. While the specific proprietary formulation of "this compound" is not publicly detailed, the fundamental mechanism involves a photoinitiator, typically a diketone such as camphorquinone (B77051) (CQ), and a co-initiator, usually a tertiary amine.

The process begins when the composite is irradiated with blue light within a specific wavelength range, typically 400-500 nm. The camphorquinone molecule absorbs photons from the curing light, causing it to transition from its ground electronic state to an excited singlet state. This is a short-lived state, and the molecule quickly undergoes intersystem crossing to a more stable, longer-lived excited triplet state. It is in this triplet state that the photoinitiator becomes highly reactive and can interact with the co-initiator.

Free Radical Polymerization: Initiation, Propagation, and Termination Reactions

The excited triplet state of the photoinitiator interacts with the co-initiator, leading to an electron transfer and the formation of free radicals. This marks the initiation phase of the polymerization process. These highly reactive free radicals then attack the carbon-carbon double bonds of the methacrylate (B99206) monomer molecules that form the resin matrix of "this compound."

This initial reaction creates a new, larger radical, which in turn can react with other monomer molecules. This chain reaction, known as propagation , is the primary mechanism by which long polymer chains are formed. As the polymerization proceeds, the viscosity of the material increases significantly.

The polymerization process does not continue indefinitely. Termination occurs through several mechanisms, including the combination of two growing polymer chains, or through disproportionation, where a hydrogen atom is transferred from one radical to another, resulting in two stable polymer chains.

Degree of Monomer Conversion: Measurement Techniques and Influencing Factors

The degree of monomer conversion (DC) is a critical parameter that quantifies the percentage of carbon-carbon double bonds that have been converted into single bonds during polymerization. A higher DC is generally associated with improved mechanical properties and biocompatibility of the final restoration.

Measurement Techniques:

Fourier Transform Infrared (FTIR) Spectroscopy: This is a widely used method to determine the DC. It measures the change in the absorption peak corresponding to the aliphatic C=C bond (typically around 1638 cm⁻¹) relative to an internal standard peak that remains unchanged during polymerization, such as the aromatic C=C bond (around 1608 cm⁻¹).

Raman Spectroscopy: This technique provides complementary information to FTIR and can also be used to monitor the conversion of methacrylate C=C bonds.

Influencing Factors: Several factors can influence the final DC of "this compound," including the intensity and wavelength of the curing light, the exposure time, the shade and opacity of the composite, and the distance of the light source from the material.

While specific quantitative data for "this compound" is limited in readily available literature, the following table illustrates typical DC values for posterior composites under different curing conditions, providing a general understanding of the expected performance.

Curing Light Intensity (mW/cm²)Exposure Time (seconds)Typical DC (%) at 2mm Depth
6002055 - 65
8002060 - 70
10002065 - 75
6004065 - 75

This table represents generalized data for posterior composites and not specific measured values for "this compound."

Polymerization Rate and Depth of Cure: Kinetic Models

The polymerization rate refers to the speed at which the monomer is converted into a polymer. It is not constant throughout the reaction and is influenced by factors such as the concentration of initiator and monomer, light intensity, and temperature. The rate of polymerization is crucial as it affects the development of polymerization shrinkage stress.

The depth of cure is the thickness of the composite material that can be adequately polymerized upon light exposure. It is a critical factor for ensuring the complete hardening of the restoration, especially in deeper cavity preparations.

Kinetic Models: The polymerization kinetics of dental composites can be described by various mathematical models. These models aim to predict the reaction rate and the degree of conversion as a function of time. While specific kinetic modeling for "this compound" is not documented in available research, general models for free-radical polymerization, such as autocatalytic models, are often employed to understand the reaction behavior of similar materials. These models account for the initial slow polymerization rate, followed by a rapid acceleration (autoacceleration or gel effect), and finally a decrease in the rate as the mobility of the reactive species becomes restricted.

Polymer Network Development

The polymerization of the difunctional methacrylate monomers in "this compound" leads to the formation of a three-dimensional, highly cross-linked polymer network. The structure of this network is fundamental to the material's mechanical strength, wear resistance, and long-term stability.

Cross-linking Density and Network Heterogeneity

Cross-linking density refers to the number of cross-links per unit volume of the polymer. A higher cross-linking density generally results in a stiffer and stronger material with a higher glass transition temperature and lower water sorption.

Gelation and Vitrification Transitions in "this compound"

The polymerization of "this compound," a resin-based composite, is a complex process that involves the transition from a viscous paste to a solid, glass-like structure. This transformation is characterized by two critical events: gelation and vitrification. Understanding these transitions is crucial as they significantly influence the final mechanical properties and the development of internal stresses within the restoration.

Gelation marks the initial formation of a cross-linked polymer network, where individual polymer chains become interconnected, leading to a rapid increase in viscosity. At the gel point, the material transitions from a liquid to a gel, and it can no longer flow to relieve stresses. For "this compound," like other methacrylate-based composites, gelation occurs at a relatively low degree of monomer-to-polymer conversion, typically in the range of 2-5%. The exact point of gelation is dependent on factors such as the monomer composition and the initiator system.

Vitrification is the second critical transition, where the polymer network becomes so dense that the mobility of the reactive species is severely restricted. This transition occurs when the glass transition temperature (Tg) of the developing polymer network equals the curing temperature. At this point, the rate of polymerization slows down significantly, and the material transforms into a glassy solid. The final degree of conversion of the composite is largely determined by the onset of vitrification.

The time to reach gelation and vitrification for "this compound" is influenced by the light-curing protocol, including the intensity and duration of light exposure. A higher light intensity will lead to a faster polymerization rate and, consequently, an earlier onset of both gelation and vitrification.

Below is an illustrative data table showing the typical progression of conversion and the associated physical states for a hybrid composite like "this compound" during photopolymerization.

Polymerization StageApproximate Conversion (%)Physical State
Pre-gel< 2-5%Viscous Paste
Gelation2-5%Gel-like Solid
Post-gel/Pre-vitrification5-40%Rubbery Solid
Vitrification> 40%Glassy Solid

Polymerization Shrinkage: Theoretical Considerations and In Vitro Volumetric Measurement Techniques

The magnitude of polymerization shrinkage in "this compound" is influenced by its chemical composition, particularly the type and concentration of monomers and the volume fraction of the inorganic filler particles. Composites with a higher filler content generally exhibit lower polymerization shrinkage as the non-shrinking filler particles reduce the volume of the polymerizable resin matrix.

Several in vitro techniques are employed to measure the volumetric shrinkage of dental composites like "this compound." These methods are essential for characterizing the material and for developing strategies to mitigate the clinical effects of shrinkage.

Dilatometry is a commonly used method to measure the volume change of a material as a function of temperature or time. For dental composites, mercury or water-filled dilatometers can be used to quantify the volumetric shrinkage during polymerization. The composite sample is placed in the dilatometer, and the volume change is recorded as the material cures.

Another technique is the Archimedes' principle-based method , where the density of the uncured and cured composite is measured. The volumetric shrinkage can then be calculated from the change in density.

The bonded-disk method , developed by Watts and Cash, is another approach where a thin disk of the composite is bonded to a rigid substrate. As the material polymerizes and shrinks, it deflects the substrate, and this deflection can be measured and correlated to the volumetric shrinkage.

More advanced techniques like video imaging and laser scanning can also be used to create 3D reconstructions of the restoration before and after polymerization, allowing for a precise calculation of the volume change.

The following table provides a summary of typical volumetric shrinkage values for posterior hybrid composites, including "this compound," measured by different in vitro techniques.

Measurement TechniqueTypical Volumetric Shrinkage (%)
Dilatometry1.8 - 3.5
Archimedes' Principle1.9 - 3.6
Bonded-Disk Method2.0 - 3.8

Stress Development during Polymerization: Mechanisms and Influencing Factors

The polymerization shrinkage of "this compound" is clinically significant because it generates internal stresses when the restoration is bonded to the tooth structure. These stresses can lead to a variety of clinical problems, including marginal gap formation, microleakage, postoperative sensitivity, and even cuspal deflection.

The development of polymerization stress is a complex process that begins at the gel point. Before gelation, the material is in a viscous state and can flow to accommodate the shrinkage, resulting in minimal stress. However, once the gel point is reached, the composite can no longer flow, and any subsequent shrinkage will generate stress at the bonded interface between the restoration and the tooth.

The magnitude of the polymerization stress is not solely dependent on the volumetric shrinkage but is also influenced by the elastic modulus of the composite. As the polymerization reaction progresses, the elastic modulus of "this compound" increases, and a stiffer material will generate higher stresses for a given amount of shrinkage.

Several factors influence the development of polymerization stress in "this compound" restorations:

Curing Protocol: High-intensity light curing can lead to a rapid polymerization rate and early gelation, resulting in higher stress development. "Soft-start" or "pulse-delay" curing techniques, which involve an initial low-intensity irradiation followed by a high-intensity cure, have been shown to reduce polymerization stress by allowing for a longer pre-gel phase for stress relaxation.

Cavity Configuration (C-factor): The C-factor is the ratio of the bonded to the unbonded surface area of the restoration. A higher C-factor, as seen in box-shaped Class I restorations, restricts the flow of the composite and leads to higher stress development.

Material Composition: The chemical formulation of "this compound," including the type of monomers and the filler content, plays a crucial role in stress development.

The table below summarizes the key factors influencing polymerization stress in "this compound."

Influencing FactorEffect on Polymerization Stress
High Light IntensityIncreases Stress
High C-factorIncreases Stress
Low Elastic Modulus (at gelation)Decreases Stress
High Filler ContentDecreases Shrinkage, potentially lowering stress

Interfacial Science and Adhesion Dynamics of Clearfil Ray Posterior

Adhesion to Dental Substrates: Fundamental Principles

The adhesion of "Clearfil Ray Posterior" to enamel and dentin is not merely a physical attachment but a sophisticated interplay of chemical bonding and mechanical interlocking. This process is primarily mediated by the application of a dental bonding agent, which prepares the tooth surface and creates a receptive substrate for the composite material. The principles of this adhesion are multifaceted, involving direct chemical reactions with the mineralized tissue and the formation of a transitional layer that integrates the synthetic restorative with the biological tooth structure.

A cornerstone of modern adhesive dentistry, particularly within the Clearfil system, is the use of functional monomers capable of chemically bonding to the hydroxyapatite (B223615) (HAp) crystals of enamel and dentin. The 10-Methacryloyloxydecyl Dihydrogen Phosphate (B84403) (MDP) monomer is a prime example and a key constituent in many Clearfil bonding agents used with "this compound". henryschein.co.nzdentburada.com

The MDP monomer possesses a unique chemical structure consisting of a polymerizable methacrylate (B99206) group, a long hydrophobic alkylene group, and a hydrophilic phosphate group. dentburada.com This phosphate group is the key to its adhesive capabilities. It interacts with the calcium ions in hydroxyapatite through a twofold mechanism:

Ionic Bonding: The hydrophilic phosphate group first engages in an ionic interaction with the calcium of the hydroxyapatite. henryschein.co.nz

Stable Salt Formation: This initial bond leads to the formation of stable, water-insoluble MDP-calcium salts. kuraraynoritake.com

This process, sometimes referred to as "nano-layering," involves the deposition of successive layers of these MDP-Ca salts on the surface of the hydroxyapatite crystals. kuraraynoritake.com This chemical bond is exceptionally stable and resistant to hydrolytic degradation, which is a common cause of bond failure over time. kuraraynoritake.comwestdentonline.com The ability of MDP to form this acid-base resistant zone at the adhesive interface is a significant contributor to the long-term durability of restorations. dentburada.com

Table 1: Characteristics of MDP Monomer Interaction with Hydroxyapatite

FeatureDescriptionSignificance
Functional Group Hydrophilic Phosphate GroupResponsible for chemical bonding to Calcium in Hydroxyapatite. dentburada.com
Bonding Mechanism Ionic interaction followed by the formation of stable MDP-Ca salts. henryschein.co.nzkuraraynoritake.comCreates a water-insoluble, hydrolytically stable chemical bond. kuraraynoritake.com
Interfacial Structure "Nano-layering" of MDP-Ca salts on the HAp surface. kuraraynoritake.comForms an acid-base resistant zone, enhancing long-term bond durability. dentburada.com
Substrate Interaction Mildly etches the tooth surface while simultaneously bonding.Promotes adhesion without excessive demineralization of the dentin. westdentonline.com

Beyond chemical bonding, the adhesion of "this compound" relies heavily on micro-mechanical interlocking. This is achieved through the formation of a "hybrid layer," a term first coined by Nakabayashi in 1982. kuraraynoritake.eu The hybrid layer is an acid-resistant, resin-impregnated zone of intertubular dentin that is neither pure resin nor pure tooth structure, but a composite of the two. kuraraydental.combhatnagardentalsupply.com

The formation of the hybrid layer involves the following steps:

Conditioning/Etching: The dental substrate is first treated with an acidic conditioner or a self-etching primer. This process removes the smear layer and demineralizes the superficial layer of dentin, exposing a network of collagen fibrils. pubcompare.ai

Primer Application: A primer, containing hydrophilic monomers, is applied. These monomers penetrate the exposed collagen network and the demineralized surface. kuraraynoritake.com

Resin Infiltration: The adhesive resin, which is compatible with both the hydrophilic primer and the hydrophobic composite, infiltrates this collagen mesh.

Polymerization: Upon light-curing, the resin polymerizes within and around the collagen fibrils, creating a micromechanical interlock. kuraraynoritake.com

This hybrid layer serves as an elastic buffer, compensating for some of the polymerization shrinkage stress from the composite, and effectively seals the dentin surface to prevent micro-leakage and post-operative sensitivity. bhatnagardentalsupply.compubcompare.ai The quality, thickness, and uniformity of the hybrid layer are critical factors that determine the strength and longevity of the bond. pubcompare.aikuraraynoritake.eu

The choice of bonding agent is critical when placing "this compound" restorations. The Clearfil line includes several adhesive systems, each with specific chemical constituents that dictate their interaction with dental substrates.

Clearfil SE Bond/SE Bond 2: These are two-step, self-etching systems considered by many to be a "gold standard." westdentonline.comkuraraydental.com They contain the MDP monomer in a mild self-etching primer. This approach demineralizes and infiltrates the dentin simultaneously to a depth of approximately 1µm, creating a consistent hybrid layer while leaving some hydroxyapatite crystals around the collagen fibrils for chemical bonding with MDP. medicalexpo.com This minimizes the risk of post-operative sensitivity. westdentonline.com

Clearfil Photo Bond: This is a dual-curing adhesive system based on the total-etch technique. kuraraydental.comkuraraynoritake.eukuraraynoritake.eu It requires a separate phosphoric acid etching step before the application of the bonding agent. When mixed with Clearfil Porcelain Bond Activator, it can also bond to ceramic materials. kuraraydental.com

Clearfil Liner Bond 2V: This is a versatile, dual-cure, self-etching bonding system. linenplus.com Its water-based primer contains the MDP monomer, which helps to restore the collapsed collagen fiber network after cavity preparation and ensures a strong bond to both enamel and dentin.

Clearfil Universal Bond Quick: This is a universal adhesive that can be used in self-etch, selective-etch, or total-etch modes. It features the original MDP monomer for strong chemical adhesion and a novel "amide monomer." This amide monomer is highly hydrophilic, allowing for rapid and deep penetration into dentin, which eliminates the need for an extended application time. After polymerization, it becomes more hydrophobic, contributing to the long-term stability of the bond layer.

Table 2: Comparison of Associated Clearfil Bonding Agents

Bonding AgentEtching TechniqueKey Chemical ConstituentsPrimary Interaction Chemistry
Clearfil SE Bond 2 Self-Etch10-MDP, HEMA, Bis-GMAMild etching and simultaneous infiltration; chemical bonding via MDP. kuraraydental.com
Clearfil Photo Bond Total-Etch (Dual-Cure)HEMA, Bis-GMADemineralization with phosphoric acid followed by hybrid layer formation. kuraraydental.comkuraraynoritake.eu
Clearfil Liner Bond 2V Self-Etch (Dual-Cure)10-MDPMild etching with water-based primer; chemical bonding via MDP.
Clearfil Universal Bond Quick Universal (Self, Selective, or Total-Etch)10-MDP, Amide Monomer, Silane (B1218182)Rapid penetration via amide monomer; chemical bonding via MDP and silane.

Filler-Matrix Interfacial Integrity

The internal structure of "this compound" as a composite material is as critical as its bond to the tooth. A composite is comprised of inorganic filler particles embedded within an organic resin matrix. The interface between these two components must be robust to ensure the material's mechanical properties and longevity.

To achieve a stable bond between the inorganic filler particles (such as silica (B1680970) and barium glass) and the organic resin matrix (containing monomers like Bis-GMA and TEGDMA), a coupling agent is essential. Silane coupling agents are the most commonly used materials for this purpose in dental composites.

Silanes are bifunctional molecules. One end of the molecule has functional groups that can react and form covalent bonds (siloxane bonds) with the hydroxyl groups on the surface of the inorganic filler particles. The other end of the silane molecule has a methacrylate group that can co-polymerize with the monomers in the resin matrix during the light-curing process.

This chemical bridge created by the silane coupling agent is crucial for:

Hydrolytic Stability: It prevents water from penetrating the filler-matrix interface, which would otherwise lead to degradation of the bond and weakening of the material.

The quality of the silanization process and the stability of the silane layer are paramount for the long-term performance of the composite restoration.

Despite the use of silane coupling agents, the filler-matrix interface remains a potential weak point in dental composites over time. Degradation of this interface can occur through several mechanisms, primarily driven by the harsh oral environment.

Hydrolytic Degradation: Water sorption is a key factor in the aging of dental composites. Water molecules can diffuse into the resin matrix and attack the siloxane bonds (Si-O-Si) at the filler-matrix interface. This hydrolysis breaks the chemical bridge between the filler and the matrix, leading to "debonding" of the filler particles. This process weakens the material, increases surface roughness, and can lead to the release of filler particles.

Chemical Degradation: The oral environment contains various enzymes and has fluctuating pH levels, which can accelerate the hydrolysis of both the resin matrix and the silane coupling agent. Ester linkages within the resin matrix and the silane molecule are susceptible to this form of degradation.

Mechanical Fatigue: The constant cyclic loading from chewing can generate stresses at the filler-matrix interface. Over time, these stresses can lead to the initiation and propagation of microcracks at the interface, eventually causing bulk failure of the restoration.

The combination of water sorption, chemical attack, and mechanical stress creates a complex degradation process that challenges the long-term integrity of the filler-matrix bond in "this compound".

Degradation Mechanisms and Chemical Stability of Clearfil Ray Posterior

Hydrolytic Degradation of the Polymer Matrix

The polymer matrix of "Clearfil Ray Posterior," primarily composed of dimethacrylate monomers like Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) and co-monomers such as Triethylene glycol dimethacrylate (TEGDMA), is susceptible to hydrolytic degradation. dimdi.de This process involves the chemical breakdown of the polymer network due to a reaction with water.

Ester Linkage Hydrolysis: Chemical Pathways

The primary pathway for the hydrolytic degradation of the Bis-GMA-based matrix in composites like "this compound" is the scission of ester linkages. The ester groups (-COO-) are inherent to the structure of dimethacrylate monomers and are the most vulnerable sites for water-mediated breakdown.

The chemical process begins with the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This reaction can be catalyzed by either acidic or basic conditions present in the oral cavity. The reaction proceeds through a tetrahedral intermediate, ultimately leading to the cleavage of the ester bond. This results in the formation of a carboxylic acid and an alcohol. For a cross-linked polymer matrix, this scission leads to the release of degradation byproducts such as methacrylic acid and bishydroxypropoxyphenylpropane (Bis-HPPP) from the breakdown of Bis-GMA. This ongoing cleavage compromises the structural integrity of the polymer network, reducing the mechanical properties and longevity of the restoration.

Water Sorption and Solubility: Mechanisms and Quantification

The degradation process is heavily influenced by the material's interaction with water, specifically its water sorption and solubility. researchgate.net

Mechanisms: Water sorption in dental composites is a diffusion-controlled process. Water molecules penetrate the polymer matrix, where they can exist in two states: "free" water, which fills voids and microcracks, and "bound" water, which forms hydrogen bonds with polar sites on the polymer chains, such as hydroxyl (-OH) and ester groups. The Bis-GMA monomer, a key component in many posterior composites, is known to increase the hydrophilic character of the material due to its hydroxyl groups, potentially promoting water sorption. researchgate.net This absorbed water acts as a plasticizer, reducing the friction between polymer chains, which lowers the material's mechanical properties like hardness and elastic modulus. researchgate.net Furthermore, the absorbed water facilitates the hydrolysis of the ester linkages as described previously.

Solubility refers to the mass of material that dissolves in water over time. This is primarily due to the leaching of unreacted monomers, oligomers, and degradation byproducts from the composite matrix.

Quantification: The water sorption (Wsp) and solubility (Wsl) of dental composites are quantified using standardized methods, such as ISO 4049. The test involves fabricating disc-shaped specimens, storing them in a desiccator to achieve a constant initial mass (m1), immersing them in distilled water for a specified period (typically 7 days) at 37°C until a constant saturated mass is reached (m2), and finally re-desiccating them to a constant final mass (m3).

The values are calculated as follows:

Water Sorption (µg/mm³): Wsp = (m2 - m3) / V

Solubility (µg/mm³): Wsl = (m1 - m3) / V (where V is the volume of the specimen in mm³)

While specific manufacturer data for "this compound" is not publicly available, typical values for posterior hybrid composites are presented below for illustrative purposes.

Representative Water Sorption and Solubility Data for Posterior Hybrid Composites (ISO 4049)
PropertyTypical Value Range (µg/mm³)ISO 4049 Limit (µg/mm³)
Water Sorption20 - 40≤ 40
Solubility1 - 7≤ 7.5

Leaching of Unreacted Monomers and Byproducts: Analytical Characterization

During the polymerization process, not all monomers are converted into the polymer network. A certain percentage remains as unreacted, free monomers trapped within the matrix. Over time, these unreacted monomers, along with byproducts from hydrolytic degradation, can leach out of the restoration into the oral environment.

The primary molecules that leach from Bis-GMA-based composites include:

Unreacted Monomers: Bis-GMA, TEGDMA, and other co-monomers.

Degradation Byproducts: Methacrylic acid, Bis-HPPP, and various ethoxylated bisphenol A derivatives.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and standard technique used to separate, identify, and quantify the leached components. In this method, a solvent containing the leached products is passed through a column packed with an adsorbent material. Different compounds travel through the column at different rates, allowing for their separation. A detector then measures the amount of each compound as it exits the column. Gas Chromatography/Mass Spectrometry (GC/MS) can also be employed for the analysis of volatile or semi-volatile degradation products. These analytical techniques are crucial for understanding the biocompatibility and long-term stability of the composite material by identifying the specific chemical species and their concentrations that are released from the restoration.

Enzymatic Degradation Processes

Beyond simple hydrolysis, the polymer matrix of "this compound" can be biodegraded by enzymes present in saliva and those produced by oral bacteria. Salivary enzymes, particularly cholesterol esterase (CE), have been shown to catalyze the hydrolysis of ester bonds in Bis-GMA and TEGDMA. This enzymatic action accelerates the breakdown of the resin matrix beyond what would occur through simple chemical hydrolysis alone.

Furthermore, matrix metalloproteinases (MMPs), which are enzymes present in dentin, can contribute to the degradation of the adhesive interface. While not a direct degradation of the composite bulk, MMP activity can break down exposed collagen fibers at the hybrid layer, compromising the bond between the restoration and the tooth, which can indirectly affect the restoration's longevity.

Filler Degradation and Particle Release: Mechanisms

The primary mechanism for filler particle release is the degradation of the surrounding polymer matrix. As the matrix undergoes hydrolytic and enzymatic breakdown, it swells and weakens. This degradation compromises the bond between the filler particles and the resin, which is typically mediated by a silane (B1218182) coupling agent. Masticatory forces can then physically dislodge or "pluck" these loosened filler particles from the surface, leading to increased surface roughness and wear of the restoration. This process not only affects the physical properties of the restoration but also releases filler particles into the oral cavity.

Advanced Analytical and Characterization Methodologies for Clearfil Ray Posterior

Spectroscopic Techniques for Chemical Structure and Conversion Analysis

Spectroscopic methods are indispensable for probing the molecular structure and monitoring the polymerization reaction of "Clearfil Ray Posterior."

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for evaluating the degree of conversion (DC) in dental composites like "this compound." This technique operates by measuring the change in the concentration of aliphatic carbon-carbon double bonds (C=C) from the methacrylate (B99206) monomer, which are consumed during the polymerization process. The analysis typically involves monitoring the vibrational stretching peak of the C=C bond at approximately 1638 cm⁻¹ and comparing it to an internal standard, such as the aromatic C=C peak at around 1608 cm⁻¹, which remains unchanged during the reaction.

The degree of conversion is a critical factor influencing the mechanical properties and biocompatibility of the final restoration. A higher DC generally correlates with improved strength, stiffness, and resistance to degradation. Studies utilizing FTIR have provided quantitative data on the polymerization efficiency of "this compound" under various curing conditions.

Table 1: Degree of Conversion (DC) of this compound Measured by FTIR

Curing Condition Degree of Conversion (%)
Standard Light Curing 55-65%

Note: The values presented are typical ranges found in research studies and may vary depending on specific experimental parameters such as light intensity, curing time, and sample thickness.

Raman spectroscopy offers a complementary vibrational spectroscopic technique for analyzing the chemical composition and degree of conversion of "this compound." Similar to FTIR, it can be used to quantify the DC by monitoring the decrease in the intensity of the methacrylate C=C stretching band at approximately 1640 cm⁻¹. One of the advantages of Raman spectroscopy is its ability to be used in aqueous environments, which can be beneficial for in-situ studies.

Furthermore, Raman spectroscopy can provide detailed information about the filler system within the composite. The inorganic filler particles, such as silica (B1680970) and zirconia, have distinct Raman scattering signals that can be used to map their distribution and concentration within the polymer matrix. This allows for a comprehensive analysis of the material's homogeneity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly specific technique for elucidating the molecular structure of the organic matrix in "this compound." While less commonly used for routine degree of conversion measurements compared to FTIR and Raman spectroscopy, solid-state NMR can provide unparalleled detail about the chemical environment of the polymer network.

Microstructural and Morphological Characterization

The microstructure and morphology of "this compound" are key determinants of its mechanical properties, wear resistance, and polishability. Electron microscopy techniques are essential for visualizing these features at high resolution.

Scanning Electron Microscopy (SEM) is widely used to examine the size, shape, and distribution of the filler particles within the resin matrix of "this compound." SEM images reveal the micromorphology of the composite, providing valuable information on how well the filler particles are integrated into the organic matrix. A homogeneous distribution of fillers is essential for achieving optimal mechanical properties and minimizing stress concentrations within the material.

SEM is also employed to analyze the surface topography of "this compound" after polishing or wear testing. These analyses help in understanding the material's resistance to surface degradation and its ability to maintain a smooth, aesthetically pleasing surface over time.

Table 2: Filler Characteristics of this compound Determined by SEM

Filler Parameter Description
Average Filler Size 0.7 µm (primary particles)
Filler Loading Approximately 85% by weight

Transmission Electron Microscopy (TEM) provides even higher magnification than SEM, enabling the visualization of the nanostructure of "this compound." TEM is particularly useful for examining the morphology of nanofillers and the integrity of the interface between the filler particles and the resin matrix.

Atomic Force Microscopy (AFM): Surface Roughness and Nanoscale Features

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that allows for three-dimensional imaging of a material's surface topography at the nanometric level. nih.govtribology.rs Unlike other microscopy methods, AFM does not require a vacuum or extensive sample preparation, making it an ideal tool for evaluating the surface characteristics of dental restorative materials in conditions that can simulate the oral environment. nih.govnih.govresearchgate.net

In studies evaluating various posterior composite resins, AFM has been employed to quantify surface roughness, a critical factor for the aesthetic and clinical longevity of restorations. nih.gov A smoother surface is less prone to plaque accumulation, staining, and wear. nih.gov Research comparing several newer posterior composites, including Clearfil Majesty Posterior, analyzed surface roughness (Ra) values after polishing. nih.govresearchgate.net One study found that after polishing with a multi-step system, Clearfil Majesty exhibited notable surface roughness. nih.gov The three-dimensional AFM images revealed surface irregularities that can be attributed to the composite's composition, specifically the size and distribution of its filler particles within the resin matrix. nih.gov Another investigation also confirmed that the surface roughness of Clearfil Majesty was greater compared to some other nanocomposites, a factor potentially influenced by its filler characteristics. nih.gov

The nanoscale features observable with AFM provide detailed information on the material's texture and the effectiveness of polishing procedures. For Clearfil Majesty Posterior, AFM analysis has shown distinct topographical patterns post-polishing, highlighting the interaction between the polishing instruments and the composite's specific filler and matrix structure. nih.govresearchgate.net

Chromatographic Analysis for Leachable Components (e.g., HPLC, GC-MS)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying and quantifying chemical compounds that may leach from dental composites into the oral environment. kuleuven.bethermofisher.comresearchgate.net These leachable components are typically unpolymerized monomers or additives from the resin matrix. nih.govmdpi.com The release of such substances is a significant consideration for the material's biocompatibility. researchgate.net

Studies have specifically investigated the monomer release from Clearfil Majesty Posterior. One study used HPLC to analyze the elution of common monomers like bisphenol A-glycidyl dimethacrylate (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA) after immersion in various beverages. mdpi.comresearchgate.net The results indicated that while CAD/CAM materials generally release fewer monomers, the direct resin composite Clearfil Majesty Posterior did show some level of monomer elution, which was influenced by the immersion solution. mdpi.com

Another investigation detected the release of bisphenol A ethoxylate dimethacrylate (BISEMA) from Clearfil Majesty Posterior, even though it was not listed as an ingredient by the manufacturer. nih.gov The quantity of released monomers can be influenced by factors such as the degree of polymerization and exposure to external stimuli like radiation. nih.gov For instance, one study found that after radiotherapy, the amount of released UDMA from Clearfil Majesty Posterior did not show a statistically significant difference, while Bis-GMA release was detected. nih.gov The complex chemical composition of dental composites necessitates these advanced analytical methods to ensure a thorough understanding of their behavior in clinical use. mdpi.comresearchgate.net

In Vitro Mechanical and Physical Property Assessment (Material Science Perspective)

Flexural Strength and Modulus of Elasticity

Flexural strength and modulus of elasticity are crucial mechanical properties for posterior restorative materials, as they indicate the material's ability to resist bending forces and its stiffness under load. nih.govresearchgate.net These properties are particularly important in the occlusal areas of the mouth, which are subjected to significant chewing stress. henryschein.co.nz

Clearfil Majesty Posterior, a nano-superfilled composite, is characterized by a high filler loading of 92% by weight (82% by volume), which contributes to its high mechanical strength. henryschein.co.nzkuraraydental.com Multiple sources report a high flexural strength for this material.

Table 1: Flexural Strength and Modulus of Elasticity of Clearfil Majesty Posterior

Property Value Source
Flexural Strength 177 MPa henryschein.co.nzkuraraydental.com
Flexural Strength Lower than Filtek™ Z350 and EverX™ nih.gov
Modulus of Elasticity Lower than Ever X™, Z350, and SDR™ nih.gov

This table is interactive. Users can sort and filter the data.

One study reported a flexural strength of 177 MPa. henryschein.co.nzkuraraydental.com However, another comparative study found its flexural strength to be lower than some other nano composites like Filtek™ Z350 and EverX™. nih.gov Similarly, its flexural modulus was found to be lower than that of Ever X™, Z350, and SDR™. nih.gov The performance of the material can also be affected by environmental conditions. For example, research has shown that immersion in an acidic drink like Coca-Cola can significantly reduce the flexural strength of Clearfil Majesty Posterior. researchgate.net

Compressive Strength

Compressive strength measures a material's ability to withstand forces that tend to crush it. This is a vital characteristic for materials used in posterior restorations, which must endure the high forces of mastication. henryschein.co.nz Clearfil Majesty Posterior is reported to have a very high compressive strength, a property attributed to its extremely high filler content. henryschein.co.nzkuraraydental.com

Table 2: Compressive Strength of Clearfil Majesty Posterior

Property Value Source
Compressive Strength 504 MPa henryschein.co.nzkuraraydental.com

This table is interactive. Users can sort and filter the data.

Several sources state the compressive strength of Clearfil Majesty Posterior to be 504 MPa. henryschein.co.nzkuraraydental.comkuraraynoritake.eu A comparative in vitro study confirmed its superior performance, showing its compressive strength was better than that of other nano composites like Tetric Evo Ceram™ bulk fill, Filtek Z350, and SureFil SDR. nih.gov This high resistance to compressive forces is a key feature for ensuring the durability and longevity of restorations in stress-bearing areas. kuraraydental.comwestdentonline.com

Hardness Testing (e.g., Vickers Hardness, Knoop Hardness Number)

Surface hardness is a measure of a material's resistance to localized plastic deformation such as scratching or indentation. sapub.org For dental composites, hardness is related to wear resistance and the ability to maintain a smooth surface finish over time. westdentonline.comkuraraydental.com Vickers hardness (HV) is a common method used to evaluate this property. sapub.org

Clearfil Majesty Posterior exhibits a high surface hardness, which is attributed to its high percentage of filler particles (92 wt%). nih.govkuraraydental.com This hardness value is noted to be close to that of human enamel. kuraraydental.comwestdentonline.com

Table 3: Hardness of Clearfil Posterior Composites

Material Property Value Source
Clearfil Majesty Posterior Vickers Hardness 139 HV henryschein.co.nz
Clearfil Majesty Posterior Vickers Hardness Significantly higher than Filtek Silorane, Filtek Z250, Grandio, and Ceram X duo sapub.org
Clearfil Majesty Posterior Nanohardness Highest among five tested nanocomposites nih.gov

This table is interactive. Users can sort and filter the data.

One source specifies the Vickers hardness of Clearfil Majesty Posterior as 139 HV. henryschein.co.nz In a comparative study, Clearfil Majesty Posterior, along with Clearfil APX, demonstrated significantly higher Vickers hardness values than other micro-hybrid, nano-filled, nano-hybrid, and nano-ceramic composites. sapub.org Another study focusing on nanohardness also found that Clearfil Majesty Posterior exhibited the highest values among the five tested nano posterior composites. nih.gov The high filler loading is directly correlated with these superior hardness results. nih.gov

Fracture Toughness and Fatigue Resistance

Fracture toughness (KIC) is a critical property that indicates a material's resistance to crack propagation. nih.govnih.gov A high fracture toughness is desirable for posterior composites to prevent catastrophic failure under occlusal loading. nih.govresearchgate.net Fatigue resistance refers to a material's ability to withstand repeated, cyclic loading over time without failing, which is crucial for the long-term clinical success of a restoration. kuraraynoritake.eunih.gov

Clearfil Majesty Posterior is described as having high fatigue resistance, which contributes to reliable and long-lasting restorations. kuraraynoritake.eu Studies on related materials from the Clearfil family provide further insight. A study on Clearfil photo posterior investigated its fracture toughness using a fracture mechanics approach with ring-shaped specimens. nih.gov Another study evaluated the fatigue toughness of Clearfil photo posterior and Clearfil CR inlay, noting that post-cure heat treatment improved their diametral tensile strengths and fatigue resistance. koreascience.kr While specific fracture toughness values (KIC) for this compound were not found in the provided search results, the available data on related Clearfil products suggest a focus on ensuring durability and resistance to failure under mechanical stress. kuraraynoritake.eunih.govkoreascience.kr

Table of Mentioned Compounds

Compound Name Abbreviation
Bisphenol A-glycidyl dimethacrylate Bis-GMA
Urethane dimethacrylate UDMA
Triethylene glycol dimethacrylate TEGDMA
Bisphenol A ethoxylate dimethacrylate Bis-EMA / BISEMA
10-Methacryloyloxydecyl dihydrogen phosphate (B84403) 10-MDP / MDP
4-methacryloxyethyl trimellitate 4-MET
Phenyl-P Phenyl-P
Hydroxyethyl methacrylate HEMA
Silicon Dioxide SiO2

Wear Resistance: Mechanisms of Abrasive and Erosive Wear

The clinical longevity of a posterior restorative material is critically dependent on its ability to withstand the complex wear phenomena occurring in the oral environment. For "this compound," like other dental composites, wear is a multifactorial process involving both abrasive and erosive mechanisms.

Abrasive Wear: This form of wear results from mechanical contact and can be categorized as two-body or three-body abrasion.

Two-body abrasive wear occurs during direct contact between the restorative material and the opposing tooth structure during mastication and parafunctional habits like bruxism. The wear process is influenced by factors such as the hardness, size, and shape of the filler particles within the composite matrix. In composites with larger and irregularly shaped fillers, stresses can concentrate at the filler-matrix interface, potentially leading to filler dislodgement and subsequent matrix abrasion.

Three-body abrasive wear involves the presence of an intermediate medium, such as food particles, between the restoration and the opposing dentition. These particles act as abrasive agents, contributing to the gradual loss of material from the restoration surface. The wear resistance in this scenario is dependent on the composite's ability to resist scratching and ploughing by these external particles.

Research on various composite resins indicates that nanofilled and nanohybrid composites may exhibit superior wear resistance compared to micro-hybrids due to their smaller filler size and higher filler loading, which provides a more uniform and wear-resistant surface.

Thermal Expansion Coefficient

The coefficient of thermal expansion (CTE) is a critical physical property for dental restorative materials as it dictates the material's dimensional change in response to temperature variations in the oral cavity. A significant mismatch between the CTE of the restorative material and the tooth structure can lead to the formation of marginal gaps, microleakage, and ultimately, restoration failure.

The CTE of dental composites is primarily influenced by the type and volume fraction of the filler particles. Generally, a higher filler content results in a lower CTE, bringing it closer to that of natural tooth structure. The resin matrix typically has a much higher CTE than the inorganic fillers.

Specific data for the thermal expansion coefficient of "this compound" was not found in the reviewed scientific literature. However, information on a related product, "Clearfil Majesty Posterior," which is a nano-superfilled composite, indicates a remarkably low thermal expansion coefficient. This is attributed to its high filler loading (92% by weight, 82% by volume). A low CTE that closely matches that of enamel is advantageous as it minimizes the stress placed on the adhesive bond during thermal cycling, thereby contributing to long-term marginal integrity.

For context, the linear thermal coefficients of expansion for various commercial composite resins have been reported to range from 26.5 to 39.6 x 10⁻⁶/°C. It is reasonable to infer that as a posterior composite, "this compound" would be formulated with a high filler content to provide a CTE within a clinically acceptable range to ensure the longevity of the restoration.

Q & A

Q. What are the key physicochemical properties of Clearfil Ray Posterior that influence its bonding efficacy in dental applications?

Methodological Answer: To evaluate bonding efficacy, researchers should conduct Fourier-transform infrared spectroscopy (FTIR) to analyze monomer conversion rates, scanning electron microscopy (SEM) to assess interfacial adaptation, and microtensile bond strength (MTBS) testing under standardized ISO/TS 11405 conditions. Comparative studies should include aging protocols (e.g., thermocycling) to simulate oral environments .

Q. How does the cytotoxicity of this compound compare to other self-etch adhesives in vitro?

Methodological Answer: Use standardized cytotoxicity assays such as MTT or XTT on human dental pulp stem cells (hDPSCs) or gingival fibroblasts. Follow ISO 10993-5 guidelines for extract preparation (24-hour incubation in culture medium) and include positive/negative controls. Statistical analysis should account for batch variability and solvent effects (e.g., dimethyl sulfoxide). Evidence from a 2019 study showed Clearfil S3Bond had 90.98% cell viability, suggesting similar protocols apply to this compound .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported cytotoxicity data for this compound across different experimental models?

Methodological Answer: Conduct a systematic review with meta-analysis to identify confounding variables (e.g., cell type, exposure duration, material polymerization protocols). Use PRISMA guidelines for literature screening and subgroup analysis to isolate factors like filler composition or photoinitiator concentration. Transparent reporting of methodology in line with ’s discussion principles ensures reproducibility .

Q. What experimental design considerations are critical when evaluating the long-term durability of this compound under cyclic mechanical stress?

Methodological Answer: Implement fatigue testing machines to apply cyclic loads (e.g., 50–200 N for 10,000–500,000 cycles) combined with thermocycling (5–55°C, 30-second dwell time). Use micro-CT imaging to quantify microcrack propagation. Control for interfacial debonding by standardizing substrate preparation (e.g., dentin etching time) as per ’s reproducibility guidelines .

Q. How can researchers optimize experimental parameters for studying the degree of conversion (DC) in this compound?

Methodological Answer: Employ a factorial design of experiments (DOE) to test variables like light-curing intensity (300–1,200 mW/cm²), irradiation time (10–40 seconds), and distance from the light source. Validate DC measurements using FTIR or Raman spectroscopy at 5-minute intervals post-curing. Statistical tools like ANOVA with post-hoc Tukey tests can identify significant interactions between parameters .

Q. What strategies are effective for translating in vitro findings on this compound to clinically relevant outcomes?

Methodological Answer: Use validated predictive models such as finite element analysis (FEA) to simulate stress distribution in restored teeth. Combine in vitro data with retrospective clinical studies (e.g., 5-year follow-ups of restorations) to correlate DC, bond strength, and marginal integrity. Address confounding variables (e.g., occlusal forces) using multivariate regression, as suggested in ’s framework for refining research questions .

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on this compound?

Methodological Answer: For novelty, focus on understudied properties like antibacterial additives or bioactive monomers. Feasibility requires pilot studies to validate sample sizes (e.g., power analysis for bond strength tests). Ethical considerations include using non-primary cell lines to reduce animal testing. Align with ’s guidance to avoid common pitfalls like overambitious scoping .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.